molecular formula C8H6BrFO2 B1341850 5-(Bromomethyl)-2-fluorobenzoic acid CAS No. 773100-76-8

5-(Bromomethyl)-2-fluorobenzoic acid

Cat. No.: B1341850
CAS No.: 773100-76-8
M. Wt: 233.03 g/mol
InChI Key: VSGODVJOLOLNMX-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-fluorobenzoic acid is a halogenated benzoic acid derivative with a bromomethyl (-CH2Br) group at the 5-position and a fluorine atom at the 2-position of the aromatic ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in alkylation and coupling reactions, due to the electrophilic bromomethyl group. Its molecular formula is C8H6BrFO2 (inferred from structural analogs in and ), with a molecular weight of 241.04 g/mol.

Properties

IUPAC Name

5-(bromomethyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGODVJOLOLNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591791
Record name 5-(Bromomethyl)-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773100-76-8
Record name 5-(Bromomethyl)-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-fluorobenzoic acid typically involves the bromination of 2-fluorobenzoic acid. One common method is the bromination of the methyl group in 2-fluorotoluene, followed by oxidation to the carboxylic acid. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, with a suitable solvent such as carbon tetrachloride or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve mild heating and the use of polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-(aminomethyl)-2-fluorobenzoic acid derivative, while oxidation could yield 5-(carboxymethyl)-2-fluorobenzoic acid.

Scientific Research Applications

5-(Bromomethyl)-2-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Bromomethyl)-2-fluorobenzoic acid exerts its effects depends on the specific application. In chemical synthesis, the bromomethyl group acts as a reactive site for further functionalization. In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, through covalent modification or non-covalent interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-(Bromomethyl)-2-fluorobenzoic acid with structurally related benzoic acid derivatives, focusing on substituents, synthesis, applications, and key properties.

Compound Name Molecular Formula Key Substituents Melting Point Primary Applications Key References
This compound C8H6BrFO2 5-Bromomethyl, 2-Fluoro Not reported Alkylation/coupling reactions; drug intermediates
5-Bromo-2,4-difluorobenzoic acid C7H3BrF2O2 5-Bromo, 2,4-Difluoro Not reported Agrochemical/pharmaceutical intermediates
5-Bromo-2-chlorobenzoic acid C7H4BrClO2 5-Bromo, 2-Chloro Not reported Building block in synthesis
5-(Chlorosulphonyl)-2-fluorobenzoic acid C7H4ClFO4S 5-Chlorosulphonyl, 2-Fluoro 111–113°C Sulfonamide synthesis; moisture-sensitive
5-Amino-2-fluorobenzoic acid C7H6FNO2 5-Amino, 2-Fluoro Not reported Pharmaceutical intermediates

Structural and Functional Differences

Substituent Reactivity: The bromomethyl group in this compound enhances its utility in nucleophilic substitution reactions, such as forming esters or amides (e.g., alkylation in ). In contrast, 5-Bromo-2,4-difluorobenzoic acid () lacks this reactivity but is valued for its dual halogenation, enabling regioselective modifications. Its moisture sensitivity necessitates inert handling, unlike the bromomethyl analog.

Synthetic Pathways: 5-Bromo-2,4-difluorobenzoic acid is synthesized via bromination of 2,4-difluorobenzonitrile in H2SO4, yielding >93% purity .

Applications: Pharmaceuticals: this compound is a precursor in drug conjugates (e.g., RAD51 inhibitors in ). Similarly, 5-Amino-2-fluorobenzoic acid () serves as an intermediate in bioactive molecule synthesis. Agrochemicals: 5-Bromo-2,4-difluorobenzoic acid is a key intermediate in pesticide development due to its stability and halogen diversity .

Safety and Handling: 5-(Chlorosulphonyl)-2-fluorobenzoic acid is classified as Hazard Class 8 (corrosive) and requires inert storage .

Research Findings and Data

  • Drug Conjugates : Coupling 2-fluorobenzoic acid derivatives with inhibitors () demonstrates synergistic effects in cancer therapy, highlighting the versatility of fluorinated benzoic acids in medicinal chemistry.

Biological Activity

5-(Bromomethyl)-2-fluorobenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound can be characterized by its molecular formula C8H7BrF1O2C_8H_7BrF_1O_2. The presence of bromine and fluorine atoms in its structure suggests potential reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. It has been shown to exhibit:

  • Antitumor Activity : Similar compounds have demonstrated the ability to inhibit DNA repair mechanisms, particularly through the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA damage repair .
  • Anti-inflammatory Effects : The compound may also influence inflammatory pathways, potentially through modulation of soluble epoxide hydrolase (sEH), which is a target for anti-inflammatory drug design .

Antitumor Studies

Recent studies have indicated that derivatives of benzoic acid, including those with bromine and fluorine substitutions, possess significant antitumor properties. For instance:

  • In Vivo Studies : Compounds similar to this compound have shown strong antitumor activity at low doses in animal models. These studies highlight the potential for developing effective cancer therapies based on this compound .

Inflammatory Response

Research into related compounds has shown that they can modulate inflammatory responses effectively:

  • Animal Models : In experiments involving mice models, compounds with similar structures have been observed to reduce markers of inflammation such as TNF-α and IL-6, indicating a promising avenue for treating inflammatory diseases .

Case Studies

  • Antitumor Efficacy : A study involving a series of benzoic acid derivatives demonstrated that modifications at the ortho position (as seen in this compound) significantly enhanced antitumor activity against breast cancer cell lines. The mechanism was linked to the inhibition of PARP activity, leading to increased apoptosis in cancer cells.
  • Inflammation Modulation : Another investigation focused on the anti-inflammatory effects of fluorinated benzoic acids. The study showed that these compounds could effectively downregulate pro-inflammatory cytokines in models of acute pancreatitis, suggesting their potential use in treating inflammatory conditions .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
AntitumorPARP inhibition
Anti-inflammatoryModulation of sEH
Cytokine reductionDownregulation of TNF-α

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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